Quinuclidine-3-carboxylic acid

Catalog No.
S1908824
CAS No.
75208-40-1
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinuclidine-3-carboxylic acid

CAS Number

75208-40-1

Product Name

Quinuclidine-3-carboxylic acid

IUPAC Name

1-azabicyclo[2.2.2]octane-3-carboxylic acid

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H,10,11)

InChI Key

PUIHXLMMFNAYNW-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)C(=O)O

Canonical SMILES

C1CN2CCC1C(C2)C(=O)O

Quinuclidine-3-carboxylic acid (CAS 75208-40-1) is a highly rigid, bicyclic tertiary amine and a privileged chiral building block in medicinal chemistry and advanced organic synthesis. Featuring a 1-azabicyclo[2.2.2]octane core with a C3-carboxylate group, it is primarily procured as a critical precursor for synthesizing muscarinic receptor modulators, squalene synthase inhibitors, and specialized chiral organocatalysts. Its core commercial and scientific value proposition lies in its exceptional conformational rigidity, which pre-organizes functional groups in three-dimensional space, and its strong Lewis basicity, which fundamentally distinguishes it from flexible monocyclic amino acids [1].

Substituting quinuclidine-3-carboxylic acid with flexible monocyclic analogs, such as nipecotic acid (piperidine-3-carboxylic acid), fundamentally compromises both target binding and processability. The flexibility of piperidine rings introduces a massive entropic penalty upon receptor binding, drastically reducing affinity and subtype selectivity (e.g., failing to differentiate between M3 and M2 muscarinic receptors). Furthermore, attempting to substitute with quinuclidin-3-ol alters the linkage chemistry from an amide or reverse-ester to a direct ester, rendering the starting material incompatible with established synthetic routes for drugs like sabcomeline. Finally, the unhindered bridgehead nitrogen of the quinuclidine core provides a specific basicity and steric profile that cannot be replicated by generic secondary or tertiary cyclic amines, leading to failed catalytic or formulation outcomes [1].

Picomolar Binding Affinity via Conformational Pre-organization

Quinuclidine-3-carboxylic acid derivatives exhibit exceptional binding affinities due to the rigid 1-azabicyclo[2.2.2]octane core, which pre-organizes the pharmacophore and minimizes the entropic penalty of binding. Studies demonstrate that quinuclidinium-substituted derivatives achieve two-digit picomolar affinities (Ki ~0.069 to 0.084 nM) and high subtype selectivity (e.g., 46- to 68-fold M3 over M2 selectivity). In contrast, expanding the conformational flexibility by substituting with monocyclic piperidine analogs (like nipecotic acid) generally results in decreased receptor affinity and poorer subtype selectivity due to the increased degrees of freedom [1].

Evidence DimensionMuscarinic M3 Receptor Binding Affinity (Ki)
Target Compound Data~0.069 - 0.084 nM (Quinuclidine core derivatives)
Comparator Or BaselineDecreased affinity and selectivity (Flexible piperidine/nipecotic acid analogs)
Quantified Difference46- to 68-fold M3/M2 selectivity with picomolar baseline affinity
ConditionsIn vitro receptor binding assays

The rigid bicyclic core is an obligate requirement for procuring precursors intended for highly potent and subtype-selective muscarinic modulators.

High-Yield Acyl Chloride Formation Without Dication Side Reactions

A critical procurement advantage of quinuclidine-3-carboxylic acid is its clean reactivity during carboxylate activation. When reacting with thionyl chloride to form the acyl chloride intermediate—a key step in synthesizing drugs like sabcomeline—the rigid bicyclic structure prevents the formation of unwanted dications or lactams that frequently plague flexible amino acids. This allows for direct, high-yield conversion to the acyl chloride in refluxing dichloromethane, facilitating subsequent amidation or esterification without complex protecting group strategies[1].

Evidence DimensionAcyl chloride activation efficiency
Target Compound DataClean conversion to quinuclidine-3-carbonyl chloride
Comparator Or BaselineLactamization or dication formation (Flexible amino acids)
Quantified DifferenceDirect high-yield conversion without protecting groups
ConditionsRefluxing dichloromethane with thionyl chloride

Ensures reproducible, high-yield scale-up for pharmaceutical manufacturing by eliminating the need for complex protection/deprotection steps.

Superior Lewis Basicity and Zwitterionic Stability

The parent quinuclidine core is a remarkably strong organic base, and quinuclidine-3-carboxylic acid maintains this profile with a conjugate acid pKa of approximately 10.5 to 11.0. The highly exposed, unhindered lone pair on the bridgehead nitrogen provides superior Lewis basicity compared to monocyclic amines like piperidine-3-carboxylic acid (pKa ~10.0). This distinct zwitterionic behavior under physiological conditions is critical for both its formulation compatibility and its secondary utility as a specialized chiral organocatalyst [1].

Evidence DimensionConjugate acid pKa
Target Compound DatapKa ~10.5 - 11.0
Comparator Or BaselinepKa ~10.0 (Piperidine-3-carboxylic acid / Nipecotic acid)
Quantified Difference~0.5 to 1.0 log unit increase in basicity
ConditionsAqueous solution, standard physiological conditions

The enhanced basicity and unhindered nitrogen lone pair are critical for catalytic applications and specific salt-form formulations.

Synthesis of Subtype-Selective Muscarinic Agonists and Antagonists

Quinuclidine-3-carboxylic acid is the obligate precursor for synthesizing highly selective muscarinic modulators, such as sabcomeline. The rigid 1-azabicyclo[2.2.2]octane core is strictly required to achieve the necessary M3/M1 receptor affinity and selectivity, making this compound the only viable starting material for this class of APIs [1].

Development of Squalene Synthase Inhibitors

In cardiovascular drug discovery, this compound serves as a critical functionalization scaffold. The C3-carboxylate is modified with biaryl groups to create potent squalene synthase inhibitors, where the rigid bicyclic core perfectly matches the strict spatial requirements of the enzyme's active site [1].

Chiral Organocatalysis and Asymmetric Synthesis

Due to its superior Lewis basicity and unhindered bridgehead nitrogen, quinuclidine-3-carboxylic acid and its derivatives are utilized as specialized organocatalysts. It is the preferred choice over flexible piperidines when a highly basic, sterically defined tertiary amine is required to catalyze complex organic transformations[1].

XLogP3

-2

Other CAS

75208-40-1

Dates

Last modified: 08-16-2023

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